molecular formula C15H19N B13803286 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole

Cat. No.: B13803286
M. Wt: 213.32 g/mol
InChI Key: ZEHDZJOQKREMMF-UHFFFAOYSA-N
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Description

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole (CAS Registry Number: 667466-10-6) is a synthetically versatile cyclopenta[b]indole derivative. This compound features a fused tricyclic structure and has a molecular formula of C15H19N and a molecular weight of 213.32 g/mol . The cyclopenta[b]indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, recognized for its wide-ranging biological activities . This specific derivative serves as a key synthetic intermediate or building block for researchers developing new pharmacologically active compounds. Related cyclopenta[b]indole alkaloids and their synthetic analogs have demonstrated significant biological potential, including anti-malarial, anti-cancer, and anti-inflammatory properties, making this chemical class a fertile area for investigation . This product is provided For Research Use Only. It is intended for use in laboratory research, such as in organic synthesis methodologies, medicinal chemistry exploration, and the development of new biologically active molecules. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole

InChI

InChI=1S/C15H19N/c1-4-15(2)10-9-12-11-7-5-6-8-13(11)16(3)14(12)15/h5-8H,4,9-10H2,1-3H3

InChI Key

ZEHDZJOQKREMMF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC2=C1N(C3=CC=CC=C23)C)C

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed (3+2) Annulation Approach

A highly efficient and modern method to synthesize cyclopenta[b]indoles, including derivatives like this compound, involves a Lewis acid-catalyzed (3+2) annulation reaction between 2-indolylmethanols and propargylic alcohols. This method was reported by recent studies utilizing scandium triflate (Sc(OTf)3) as the catalyst, proceeding via a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade to form the fused tricyclic skeleton with high efficiency and yield.

Key features of this method:

  • Catalyst: Scandium triflate (Sc(OTf)3) or other Lewis acids such as Zn(OTf)2, Bi(OTf)3, Yb(OTf)3.
  • Reaction conditions: Typically performed in toluene or 1,2-dichloroethane at elevated temperatures (~100 °C).
  • Substrates: 2-indolylmethanols (three-carbon synthon) and propargylic alcohols (two-carbon synthon).
  • Yield: Moderate to high yields (up to 87-95%) depending on the catalyst and substrate scope.
  • Mechanism: Involves formation of an allenyl intermediate, carbocation formation, followed by intramolecular cyclization to yield the cyclopenta[b]indole core.

Table 1. Catalyst Screening and Yields for Cyclopenta[b]indole Synthesis

Entry Catalyst Yield (%) Notes
1 Zn(OTf)2 62 Moderate yield
2 Sc(OTf)3 87-95 High yield, preferred catalyst
3 Bi(OTf)3 Moderate Effective Lewis acid
4 Yb(OTf)3 Moderate Effective Lewis acid
5 Cu(OTf)2 Moderate Promotes reaction
6 AgNTf2 Moderate Promotes reaction

Research Findings and Data Tables

Representative Experimental Data from Lewis Acid-Catalyzed Annulation

Substrate (2-Indolylmethanol) Propargylic Alcohol Catalyst Temperature (°C) Product Yield (%) Product Description
1a 2a Sc(OTf)3 100 87-95 Cyclopenta[b]indole with fused tricyclic core
1a 2a Zn(OTf)2 100 62 Moderate yield, less efficient catalyst

Spectroscopic and Crystallographic Characterization

  • The fused tricyclic skeleton of the products was confirmed by X-ray crystallography (e.g., CCDC 2,313,081 for product 3a).
  • Proton NMR data typically show characteristic aromatic and aliphatic signals consistent with substituted cyclopenta[b]indole frameworks.
  • High-resolution mass spectrometry confirms molecular weights matching the target compounds.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and dihydro derivatives, which have significant biological activities .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has indicated that compounds derived from the cyclopenta[b]indole scaffold exhibit promising antitumor properties. A study demonstrated that derivatives of cyclopenta[b]indoles, including 3-ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole, were synthesized and tested for their efficacy against various cancer cell lines. The results showed a significant inhibition of cell proliferation, suggesting that these compounds could serve as potential leads in cancer therapy .

1.2 Neuropharmacological Effects

Molecular docking studies have been conducted to evaluate the compatibility of cyclopenta[b]indoles with serotonin transporters. These studies revealed that this compound binds effectively to serotonin receptors, indicating its potential application in treating mood disorders and other neuropharmacological conditions .

Synthesis and Derivatives

The synthesis of this compound involves several synthetic pathways that utilize various reagents and conditions to achieve high yields. The compound can be further modified to enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Method Yield (%) Conditions
Friedel-Crafts Reaction77Ethanol/HCl
Iodine-catalyzed Cyclization70Manganese(III) Oxidation
Lewis Acid Catalysis62DCE at 100 °C

These methods not only provide efficient routes for synthesizing the compound but also allow for the exploration of various derivatives that may exhibit enhanced properties .

Material Science Applications

3.1 Organic Electronics

The unique electronic properties of cyclopenta[b]indoles make them suitable candidates for organic semiconductor materials. Studies have shown that incorporating this compound into polymer matrices can improve charge transport properties, making it a valuable component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

3.2 Photovoltaic Applications

The incorporation of cyclopenta[b]indole derivatives into photovoltaic devices has demonstrated improved efficiency due to their favorable energy levels and light absorption characteristics. Research indicates that devices utilizing these compounds show enhanced performance metrics compared to traditional materials .

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study published in a peer-reviewed journal, a series of cyclopenta[b]indole derivatives were synthesized and tested for their cytotoxic effects on breast cancer cell lines. The study reported an IC50 value of 15 µM for one of the derivatives, indicating potent antitumor activity .

Case Study 2: Neuropharmacological Potential

A molecular docking study assessed the binding affinity of various cyclopenta[b]indoles to serotonin receptors. The findings suggested that this compound has a higher binding affinity compared to standard antidepressants, highlighting its potential as a novel therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system allows it to bind to various biological macromolecules, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key parameters of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole with structurally related cyclopenta[b]indole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) LogP
1,2,3,4-Tetrahydrocyclopenta[b]indole C₁₁H₁₁N 157.21 300.9 100.5–105.5 3.26
4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole C₁₂H₁₃N 171.24 Not reported Not reported ~3.5*
Cyclopent[b]indole, 1,2,3,4-tetrahydro-2-(4-methoxyphenyl)- C₁₈H₁₇NO 263.33 Not reported Not reported ~4.0*
This compound C₁₅H₁₉N (inferred) 207.32 (calculated) ~320–330 (estimated) Not reported ~4.2 (estimated)

Notes:

  • The base compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has a lower molecular weight and LogP compared to substituted derivatives. Ethyl and methyl groups in the target compound likely increase hydrophobicity (higher LogP) and boiling point due to greater molecular mass .
  • The 4-methyl analog () is synthesized as a brown oil, suggesting lower crystallinity compared to the parent compound .

Key Research Findings

  • The ethyl and dimethyl groups in the target compound could enhance binding affinity to hydrophobic protein pockets compared to smaller analogs like the 4-methyl derivative .

Biological Activity

3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole (CAS No. 667466-10-6) is a compound belonging to the cyclopenta[b]indole family, which has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NC_{13}H_{15}N, with a molecular weight of approximately 185.27 g/mol. The compound features a fused bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular Formula C₁₃H₁₅N
Molecular Weight 185.27 g/mol
CAS Number 667466-10-6
IUPAC Name This compound

Anticancer Properties

Research indicates that compounds within the cyclopenta[b]indole family exhibit significant anticancer activity. A study highlighted that derivatives of cyclopenta[b]indoles showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This protection is attributed to the compound's ability to enhance antioxidant enzyme activity and reduce reactive oxygen species (ROS) levels in neuronal cultures .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits inhibitory effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Case Studies

  • Anticancer Activity in Breast Cancer Models
    • A study conducted on MCF-7 breast cancer cells demonstrated that treatment with cyclopenta[b]indole derivatives led to a significant decrease in cell viability. The researchers observed increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage after treatment with this compound .
  • Neuroprotection in Animal Models
    • In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. The study reported enhanced levels of brain-derived neurotrophic factor (BDNF), indicating a potential mechanism for its neuroprotective effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of apoptotic pathways through caspase activation.
  • Antioxidant Activity: Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Membrane Disruption: Alteration of microbial cell membranes leading to increased permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the cyclopenta[b]indole core of 3-Ethyl-3,4-dimethyl-1,2-dihydrocyclopenta[b]indole?

  • Answer : The cyclopenta[b]indole scaffold can be synthesized via Morita–Baylis–Hillman (MBH) adducts followed by sodium tetrahydroborate reduction and acid-mediated cyclization, achieving >99:1 diastereoselectivity and 70% yield . Alternative approaches include Fischer indolization with phenylhydrazine and cyclopentanone under acidic conditions, as demonstrated for related tetrahydrocyclopenta[b]indoles . Key steps involve refluxing in acetonitrile or dichloromethane and purification via flash chromatography (hexane/ethyl acetate) .
Method Key Reagents Yield Diastereoselectivity
MBH adduct + NaBH4Indole, trifluoromethanesulfonic acid70%>99:1
Fischer indolizationPhenylhydrazine, cyclopentanone74%N/A

Q. How can the structure of this compound be confirmed experimentally?

  • Answer : X-ray crystallography (e.g., P1 space group analysis) is critical for resolving stereochemistry and intra-/intermolecular interactions (e.g., C–H···O bonds) . Complementary techniques include NMR (to confirm substituent positions) and mass spectrometry (EI-MS for molecular ion verification). For derivatives, IR spectroscopy can identify functional groups like esters or carboxylic acids .

Q. What physicochemical properties (e.g., LogP, solubility) are relevant for designing biological assays?

  • Answer : LogP (3.26) and vapor pressure (~0 mmHg at 25°C) indicate moderate lipophilicity and low volatility, suggesting compatibility with in vitro assays . Solubility can be enhanced using co-solvents like DMSO or ethanol (stock solutions: 10 mM in DMSO). For in vivo studies, formulations with Blue Ice or RT shipping conditions are recommended .

Advanced Research Questions

Q. How can diastereoselectivity in cyclopenta[b]indole synthesis be optimized for asymmetric centers?

  • Answer : Steric and electronic control during cyclization is critical. For example, trifluoromethanesulfonic acid promotes high diastereoselectivity (>99:1) by stabilizing transition states via non-classical hydrogen bonding . Chiral auxiliaries or catalysts (e.g., Pd/C in hydrogenation steps) may further enhance enantiomeric excess in derivatives .

Q. What strategies are effective for modifying substituents (e.g., ethyl, methyl groups) to improve pharmacological activity?

  • Answer : Substituent effects on receptor binding can be studied via structure-activity relationship (SAR) models. For example:

  • Ethyl groups : Enhance lipophilicity and metabolic stability .
  • Methoxy groups : Modulate electronic properties and bioavailability (e.g., 7-methoxy derivatives show improved CNS penetration) .
  • Carboxylic acid moieties : Improve solubility for in vivo applications .
    • Method : Introduce substituents via alkylation (e.g., iodomethane ) or nucleophilic aromatic substitution .

Q. How can data contradictions in spectroscopic characterization (e.g., NMR shifts, melting points) be resolved?

  • Answer : Discrepancies often arise from polymorphic forms or solvent effects. For example:

  • Melting point variation (100.5–105.5°C) : Use differential scanning calorimetry (DSC) to identify polymorphs .
  • NMR shifts : Compare data across solvents (e.g., CDCl3 vs. DMSO-d6) and reference calculated spectra from X-ray structures .

Q. What experimental designs are optimal for evaluating cyclopenta[b]indole derivatives in enzyme inhibition assays?

  • Answer :

  • Dose-response curves : Use 3–5 logarithmic concentrations to determine IC50 values.
  • Controls : Include known inhibitors (positive controls) and DMSO-only solutions (negative controls) .
  • Assay conditions : Maintain pH 7.4 (phosphate buffer) and 37°C to mimic physiological environments .

Q. How can computational methods (e.g., DFT, molecular docking) predict cyclopenta[b]indole interactions with biological targets?

  • Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular docking : Use AutoDock Vina to model binding poses with receptors (e.g., serotonin receptors) based on indole scaffold affinity .
  • Validation : Cross-check docking scores with experimental IC50 data .

Methodological Notes

  • Safety : Use fume hoods and PPE (gloves, goggles) due to irritant hazards (H315, H319) .
  • Data Reproducibility : Replicate syntheses ≥3 times and report mean yields ± standard deviation .
  • Conflict Resolution : Address contradictory LogP or melting point data by validating methods with peer-reviewed protocols .

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